3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a pyridine ring substituted with chlorine and trifluoromethyl groups, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the pyridine and thiadiazole rings followed by their coupling. One common method involves the reaction of 6-chloro-3-(trifluoromethyl)pyridine-2-amine with thiocarbonyl compounds under specific conditions to form the thiadiazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential pharmaceutical agent due to its unique chemical structure and biological activities.
Industry: In the agrochemical industry, it is used in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
Imidazo[1,2-a]pyridine derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness
3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the combination of the pyridine and thiadiazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4ClF3N4S |
---|---|
Molecular Weight |
280.66 g/mol |
IUPAC Name |
3-[6-chloro-3-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C8H4ClF3N4S/c9-4-2-1-3(8(10,11)12)5(14-4)6-15-7(13)17-16-6/h1-2H,(H2,13,15,16) |
InChI Key |
LQOHPFCJHVAHGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)C2=NSC(=N2)N)Cl |
Origin of Product |
United States |
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